molecular formula C6H13O9P B1348369 D-tagatose 6-phosphate

D-tagatose 6-phosphate

Cat. No.: B1348369
M. Wt: 260.14 g/mol
InChI Key: BGWGXPAPYGQALX-OEXCPVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Tagatose 6-phosphate is a fundamental biochemical intermediate central to the study of bacterial carbohydrate metabolism. It plays a critical role as a metabolite in the tagatose-6-phosphate pathway, a primary route for lactose and galactose catabolism in various Gram-positive bacteria, including Staphylococci and Lactobacilli . In this pathway, D-galactose-6-phosphate is isomerized into D-tagatose-6-phosphate by the enzyme galactose-6-phosphate isomerase (LacAB) . This compound is then phosphorylated by tagatose-6-phosphate kinase (LacC) to form tagatose-1,6-bisphosphate, which is subsequently cleaved by an aldolase (LacD) into dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (GAP) for entry into glycolysis . Research into this compound is essential for understanding microbial physiology, particularly in lactic acid bacteria. Furthermore, the enzymatic pathways involving this compound, especially L-arabinose isomerase, are of significant industrial interest for the biocatalytic production of D-tagatose, a valuable low-calorie sweetener, from more abundant sugars like D-galactose . Structural studies of the isomerase LacAB have revealed that it forms a homotetramer and that the phosphate group of this compound is coordinated in the active site by key arginine residues, providing insight into substrate specificity and catalytic mechanism . This compound is offered For Research Use Only and is intended for laboratory studies. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H13O9P

Molecular Weight

260.14 g/mol

IUPAC Name

[(2R,3R,4S)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C6H13O9P/c7-2-6(10)5(9)4(8)3(15-6)1-14-16(11,12)13/h3-5,7-10H,1-2H2,(H2,11,12,13)/t3-,4+,5+,6?/m1/s1

InChI Key

BGWGXPAPYGQALX-OEXCPVAWSA-N

SMILES

C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H](C(O1)(CO)O)O)O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)(CO)O)O)O)OP(=O)(O)O

physical_description

Solid

Origin of Product

United States

Scientific Research Applications

Metabolic Pathways and Biochemical Functions

D-tagatose 6-phosphate plays a critical role in several biochemical pathways. It is involved in the metabolism of carbohydrates and can serve as an intermediate in the conversion of D-galactose to D-tagatose. The enzymatic conversion involves various enzymes such as hexokinase and phosphatases that facilitate the transformation of fructose-6-phosphate to this compound and subsequently to D-tagatose .

Enzymatic Synthesis

The synthesis of this compound can be achieved through multi-enzyme systems that utilize substrates like lactose and fructose. This enzymatic pathway is significant for producing D-tagatose from renewable resources, thereby enhancing its availability for various applications .

Therapeutic Applications

This compound has shown promise in several therapeutic contexts:

Antidiabetic Properties

Research indicates that D-tagatose and its phosphate form can stimulate insulin secretion and improve glucose metabolism, making it a candidate for managing diabetes. It has been noted for its ability to lower blood sugar levels and improve insulin sensitivity .

Antioxidant Effects

This compound exhibits antioxidant properties that may contribute to cellular protection against oxidative stress. This characteristic is particularly relevant in developing treatments for conditions associated with oxidative damage .

Industrial Applications

The industrial utility of this compound extends into food science and biotechnology:

Food Additive

D-tagatose is recognized as a low-calorie sweetener with prebiotic effects, promoting beneficial gut bacteria growth. Its phosphate derivative may enhance these properties by influencing metabolic pathways in gut microbiota .

Biocatalysis

The compound's role in biocatalytic processes is noteworthy. It can be utilized in engineered microbial systems to produce other valuable metabolites, leveraging its metabolic pathways for industrial fermentation processes .

Case Studies

Several studies highlight the applications of this compound:

Gene Cluster Studies

A study identified a gene cluster responsible for the utilization of D-tagatose in Bacillus licheniformis, demonstrating how microorganisms can metabolize this compound under anaerobic conditions. This research underscores the potential for using engineered strains to enhance production efficiency in industrial settings .

Enzyme Engineering

Research on enzyme engineering has shown that modifications to enzymes involved in the conversion of fructose-6-phosphate to this compound can significantly increase yield rates. For instance, the introduction of specific mutations has led to higher production rates in laboratory settings .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Metabolic PathwaysIntermediate in carbohydrate metabolismEssential for converting fructose-6-phosphate
Antidiabetic PropertiesLowers blood sugar; enhances insulin sensitivityPromising candidate for diabetes management
Antioxidant EffectsProtects cells from oxidative stressPotential therapeutic agent against oxidative damage
Food ScienceLow-calorie sweetener; prebiotic effectsPromotes beneficial gut bacteria
BiocatalysisUtilized in microbial fermentation processesEnhances production efficiency

Chemical Reactions Analysis

1.1. Epimerization of Fructose 6-Phosphate (F6P) to T6P

T6P is synthesized via the epimerization of fructose 6-phosphate (F6P) catalyzed by fructose-6-phosphate epimerase (F6PE) . This reaction involves the inversion of stereochemistry at the C-3 or C-4 position of F6P, depending on the enzyme variant .

Key Reaction:

Fructose 6 phosphateF6PED Tagatose 6 phosphate\text{Fructose 6 phosphate}\xrightarrow{\text{F6PE}}\text{D Tagatose 6 phosphate}

  • Enzyme Sources : F6PEs are derived from organisms such as Clostridium acetobutylicum (CaF6PE) and Methanocaldococcus jannaschii (MjF6PE) .

  • Metal Ion Dependence : Mn²⁺ and Co²⁺ enhance epimerization efficiency by stabilizing the enzyme’s tertiary structure .

1.2. Dephosphorylation of T6P to D-Tagatose

T6P is subsequently dephosphorylated by tagatose-6-phosphate phosphatase (T6PP) to yield free D-tagatose:

Key Reaction:

D Tagatose 6 phosphateT6PPD Tagatose+Phosphate\text{D Tagatose 6 phosphate}\xrightarrow{\text{T6PP}}\text{D Tagatose}+\text{Phosphate}

  • Phosphate Recycling : The released phosphate is reused in upstream reactions (e.g., sucrose phosphorylation), enhancing process sustainability .

Multi-Enzyme Cascade Systems

T6P is central to in vitro synthetic pathways that integrate multiple enzymes for high-yield D-tagatose production. A representative cascade from sucrose involves:

  • Sucrose Phosphorylase (SP) : Converts sucrose to glucose 1-phosphate (G1P).

  • Phosphoglucomutase (PGM) : Transforms G1P to glucose 6-phosphate (G6P).

  • Phosphoglucose Isomerase (PGI) : Converts G6P to F6P.

  • F6PE : Epimerizes F6P to T6P.

  • T6PP : Dephosphorylates T6P to D-tagatose .

Table 1: Enzymatic Steps and Optimal Parameters in T6P-Dependent Pathways

EnzymeSource OrganismOptimal pHOptimal Temp (°C)Cofactors
Fructose-6-P epimeraseClostridium acetobutylicum7.540Mn²⁺, Co²⁺
Tagatose-6-P phosphataseMethanocaldococcus jannaschii7.050Mg²⁺
Polyphosphate fructokinaseCorynebacterium ammoniagenes7.540Polyphosphate

3.1. Rate-Limiting Steps

  • T6PP Activity : Increasing T6PP dosage from 0.05 to 0.2 mg/mL boosts D-tagatose yield by 240% .

  • Substrate Inhibition : High F6P concentrations (>50 mM) reduce epimerization efficiency .

3.2. Cofactor Engineering

  • Polyphosphate Utilization : Polyphosphate fructokinase (PPFK) regenerates ATP, driving F6P synthesis and improving T6P production rates .

  • Metal Ion Effects : Mn²⁺ increases F6PE thermostability, retaining >80% activity after 30 hours at 60°C .

Table 2: Impact of Metal Ions on Enzyme Stability

Metal IonF6PE Residual Activity (%)T6PP Residual Activity (%)
Mn²⁺9585
Co²⁺9075
Mg²⁺7090

4.1. Scalability

  • Phosphate Recycling : Integrated systems recover >90% of phosphate, reducing production costs .

  • Continuous Bioreactors : Immobilized F6PE and T6PP achieve 60% conversion efficiency over 10 reaction cycles .

4.2. Limitations

  • Low Yields : Multi-enzyme cascades yield ~50 g/L D-tagatose, necessitating further optimization .

  • Enzyme Cost : High-purity T6PP accounts for 30% of total production expenses .

Research Directions

  • Thermostable Enzymes : Engineering F6PE variants from hyperthermophiles (e.g., Thermotoga maritima) for improved stability .

  • Dynamic Pathway Control : Real-time modulation of enzyme ratios to balance F6P and T6P flux .

This synthesis of T6P’s reactivity highlights its indispensability in biotechnological D-tagatose production. Advances in enzyme engineering and cascade design are critical to overcoming existing scalability barriers .

Q & A

What are the primary metabolic pathways involving D-tagatose 6-phosphate, and how can researchers experimentally trace its flux in cellular systems?

This compound (T6P) is a key intermediate in galactose metabolism, particularly in bacteria like Staphylococcus aureus, where it participates in the Leloir-like tagatose pathway. This pathway involves isomerization of D-galactose 6-phosphate to T6P via a specific D-galactose 6-phosphate isomerase (encoded by lacB), followed by phosphorylation and aldol cleavage . To trace its metabolic flux, researchers use isotopic labeling (e.g., ¹³C or ²H isotopes) combined with NMR or mass spectrometry to track incorporation into downstream metabolites. Enzyme knockout studies and HPLC-based quantification of pathway intermediates further validate its role .

How does this compound function as a substrate for phosphofructokinase (PFK), and what experimental approaches are used to compare its activity with D-fructose 6-phosphate?

T6P acts as a substrate for PFK due to its structural similarity to D-fructose 6-phosphate (F6P), differing only in the configuration at C-4. Kinetic assays using purified PFK and varying substrate concentrations reveal comparable affinity (Km ≈ 0.05 mM) and catalytic efficiency (Vmax ≈ 140 µmol/min/mg) between T6P and F6P . Lineweaver-Burk plots and Michaelis-Menten kinetics are standard methods to determine these parameters. Competitive inhibition assays with F6P analogs (e.g., α-L-sorbose 6-phosphate) further clarify substrate specificity .

What structural features of this compound contribute to its affinity for phosphofructokinase, and how can epimerization at C-4 vs. C-5 be investigated using kinetic assays?

The C-4 epimerization in T6P preserves the β-D-fructofuranose ring conformation critical for PFK binding, whereas C-5 epimerization (e.g., in α-L-sorbose 6-phosphate) disrupts this fit, reducing affinity by >100-fold . Comparative kinetic studies using epimeric analogs and X-ray crystallography of PFK-substrate complexes reveal steric constraints at the active site. NMR-based structural analysis and molecular docking simulations further map binding interactions .

How does this compound act as a competitive inhibitor in fructokinase and phosphomannose isomerase pathways, and what methodologies quantify its inhibitory effects?

T6P competitively inhibits fructokinase (Ki ≈ 70 mM for D-fructose) by occupying the substrate-binding site, as shown by Dixon plot analysis . In phosphomannose isomerase pathways, T6P interferes with the conversion of fructose 6-phosphate to mannose 6-phosphate, reducing glycolytic and mannan biosynthesis flux. Enzyme activity assays with varying T6P concentrations and stopped-flow kinetics are used to measure inhibition constants (Ki) and mode of action .

What enzymatic steps are involved in the isomerization of D-galactose 6-phosphate to this compound in bacterial systems like Staphylococcus aureus?

The isomerization is catalyzed by a dedicated D-galactose 6-phosphate isomerase (lacB gene product). This enzyme is specific to the tagatose pathway and requires Mg²⁺ as a cofactor. Purification of the isomerase via ion-exchange chromatography and activity assays using spectrophotometric detection (e.g., coupled to NADH oxidation) confirm its role . Genetic disruption of lacB abolishes T6P production, validating its necessity .

What strategies optimize multi-enzyme cascade systems for the biosynthesis of this compound?

Modular pathway engineering combines enzymes like phosphoglucomutase (PGM), phosphoglucose isomerase (PGI), and fructose 6-phosphate 4-epimerase (e.g., from Caldilinea aerophila) in vitro. Compatibility is ensured by matching pH/temperature optima and minimizing cross-inhibition. For example, Dai et al. (2020) achieved high T6P yields by optimizing enzyme ratios and using ATP regeneration systems . Real-time monitoring via HPLC or biosensors allows dynamic adjustment of reaction conditions .

How can ³¹P NMR spectroscopy elucidate the substrate specificity of phosphofructokinases for this compound?

³¹P NMR detects phosphate group shifts during substrate binding and catalysis. For PFK, dissociation constants (Kd) for T6P and analogs (e.g., D-psicose 6-phosphate) are measured by titrating substrates into enzyme solutions and monitoring chemical shift changes. This method confirmed that β-D-fructofuranose conformers are preferentially bound over α-anomers or C-5 epimers .

What role does this compound 4-epimerase (EC 5.1.3.40) play in carbohydrate metabolism?

This enzyme reversibly converts T6P to fructose 6-phosphate, linking tagatose and glycolytic pathways. Activity assays with purified enzyme (e.g., from Agrobacterium fabrum) use coupled reactions with NADH-dependent detectors or direct quantification via ion-exchange chromatography. Structural studies (e.g., X-ray crystallography) identify catalytic residues involved in epimerization .

How is the heterologous expression of fructose 6-phosphate 4-epimerase validated for functional activity?

Epimerase genes (e.g., from Caldilinea aerophila) are cloned into E. coli vectors with His-tags for purification. Activity is confirmed via HPLC analysis of fructose 6-phosphate and T6P interconversion. Site-directed mutagenesis of predicted active sites (e.g., Ser-153, Lys-157) and kinetic profiling (Km, kcat) further validate enzyme function .

What kinetic parameters distinguish this compound from other PFK substrates?

T6P exhibits Km ≈ 0.054 mM and Vmax ≈ 144 µmol/min/mg for PFK, comparable to F6P (Km ≈ 0.043 mM, Vmax ≈ 138 µmol/min/mg). In contrast, α-L-sorbose 6-phosphate (C-5 epimer) has Km >10 mM and Vmax <15% of F6P. These differences are quantified via initial rate measurements and Lineweaver-Burk analysis under standardized assay conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
D-tagatose 6-phosphate
Reactant of Route 2
D-tagatose 6-phosphate

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